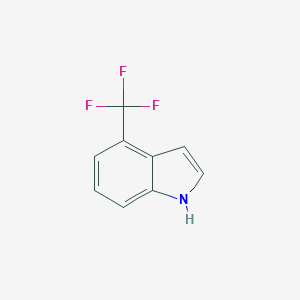
4-(三氟甲基)-1H-吲哚
概述
描述
The compound “4-(Trifluoromethyl)-1H-indole” is a derivative of indole with a trifluoromethyl group attached to the 4th position of the indole ring . The trifluoromethyl group is known for its ability to enhance the biological activity of organic compounds, making it a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)-1H-indole” can be analyzed using various techniques such as NMR and X-ray crystallography . These techniques can provide detailed information about the compound’s atomic arrangement and electronic structure.Chemical Reactions Analysis
The chemical reactions involving “4-(Trifluoromethyl)-1H-indole” can be complex and varied. For instance, the compound can undergo various transformations under different conditions, as suggested by the use of 19F as the focal point of NMR analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethyl)-1H-indole” can be determined using various analytical techniques . These properties can include factors such as density, boiling point, refractive index, and solubility.科学研究应用
1. Enhancing the Performance of Perovskite Solar Cells 4-(Trifluoromethyl)-1H-indole (THI) has been used to enhance the performance of perovskite solar cells . It was introduced into the perovskite precursor solution as a passivation agent. This resulted in a reduction in defect density and an increase in the crystallinity of perovskite films, leading to an increase in the power conversion efficiency of the solar cells .
Organic Synthesis
4-(Trifluoromethyl)-1H-indole is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the synthesis of various organic compounds.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . It serves as a key ingredient in the production of various drugs.
Agrochemicals
In the agrochemical industry, 4-(Trifluoromethyl)-1H-indole is used as an intermediate in the synthesis of various agrochemicals .
Dye Stuff
4-(Trifluoromethyl)-1H-indole is used in the dye industry . It is a vital component in the production of certain types of dyes.
6. Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Chemosensors 4-(Trifluoromethyl)-1H-indole has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors are used in various scientific research applications.
Antifungal Activity
Salicylanilides and their 4-(trifluoromethyl)benzoates have shown in vitro activity towards yeasts . This suggests potential applications of 4-(Trifluoromethyl)-1H-indole in antifungal treatments.
8. Meningeal Blood Vessels and Dura Research The compound has been used in research related to meningeal blood vessels and dura . This research is crucial in understanding various neurological conditions.
安全和危害
未来方向
属性
IUPAC Name |
4-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVBZSLUNRYKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600096 | |
| Record name | 4-(Trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1H-indole | |
CAS RN |
128562-95-8 | |
| Record name | 4-(Trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(trifluoromethyl)-1H-indole an attractive scaffold for drug development?
A1: The 4-(trifluoromethyl)-1H-indole core offers a versatile platform for developing bioactive molecules. This is due to its presence in various compounds exhibiting promising biological activities, particularly as selective androgen receptor modulators (SARMs) [, ].
Q2: Can you provide an example of a specific 4-(trifluoromethyl)-1H-indole derivative and its mechanism of action?
A2: Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate (NHI-2) is a notable example [, ]. It functions as a potent lactate dehydrogenase A (LDHA) inhibitor. By inhibiting LDHA, NHI-2 disrupts the conversion of pyruvate to lactate, a crucial step in the anaerobic pathway of glucose metabolism favored by cancer cells, known as the Warburg effect. This inhibition ultimately impedes cancer cell proliferation and growth [, ].
Q3: How does the structure of 4-(trifluoromethyl)-1H-indole derivatives impact their activity as LDHA inhibitors?
A3: While the provided research doesn't delve into specific structure-activity relationships for 4-(trifluoromethyl)-1H-indole derivatives as LDHA inhibitors, it highlights that NHI-2, bearing a methyl ester at the 2-position and a phenyl ring at the 6-position, exhibited superior potency compared to other tested compounds []. This suggests that modifications at these positions significantly influence the inhibitory activity against LDHA. Further research is needed to fully elucidate the structure-activity relationship for this class of compounds.
Q4: Are there any synergistic effects observed when combining 4-(trifluoromethyl)-1H-indole-based LDHA inhibitors with other anticancer agents?
A4: Research indicates that combining NHI-2 with phenformin, a drug known to enhance glycolysis, or with inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), resulted in additive growth inhibitory effects on cancer cells [, ]. This suggests a potential therapeutic advantage in using combination therapies involving 4-(trifluoromethyl)-1H-indole-based LDHA inhibitors.
Q5: What are the challenges associated with the synthesis of 4-(trifluoromethyl)-1H-indole derivatives, and how have they been addressed?
A5: Developing a practical and scalable synthesis of 4-(trifluoromethyl)-1H-indole derivatives, particularly 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, has been a focus of research. Scientists have successfully developed a convergent synthetic route starting from commercially available materials and utilizing a Nenitzescu indole synthesis, followed by strategic modifications to achieve the desired product with improved overall yield [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


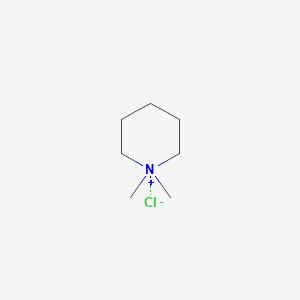
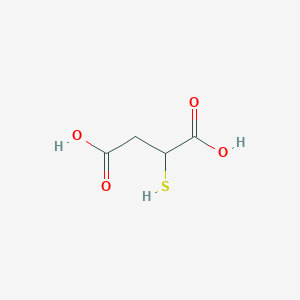
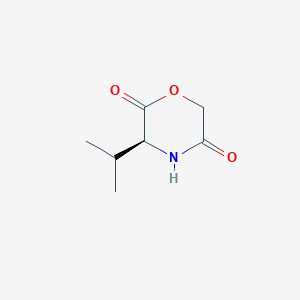
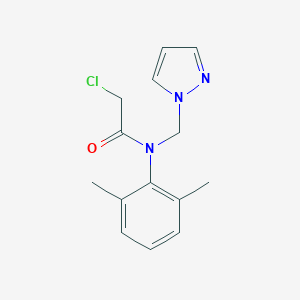
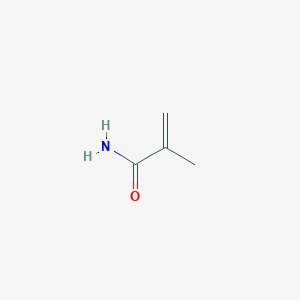

![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
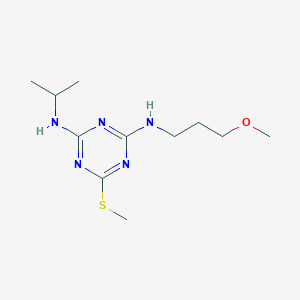
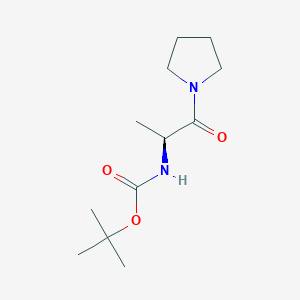

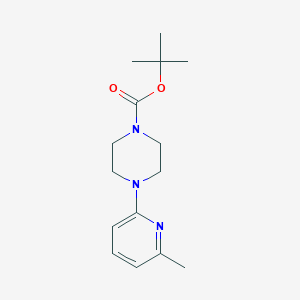

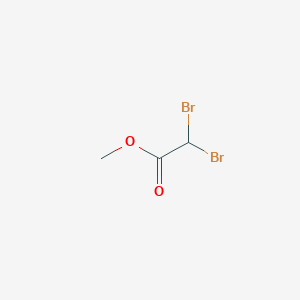
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)